2-Tetradecynoic acid

Description

Contextualization of 2-Tetradecynoic Acid within the Class of 2-Alkynoic Fatty Acids

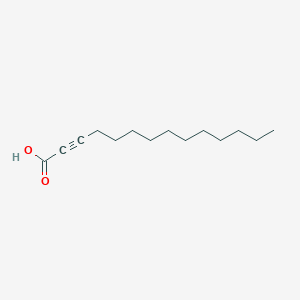

This compound, also known by synonyms such as tetradec-2-ynoic acid or 2-myristynoic acid, is a fourteen-carbon fatty acid with the molecular formula C₁₄H₂₄O₂ ontosight.ai. Its defining feature is a triple bond located at the second carbon position (C-2) of its aliphatic chain, adjacent to the carboxylic acid group ontosight.ainih.govresearchgate.netnih.gov. This specific placement of the triple bond distinguishes it from other alkynoic fatty acids, such as terminal alkynes like 13-tetradecynoic acid smolecule.com. As a member of the 2-alkynoic fatty acid (2-AFA) family, this compound shares the characteristic triple bond at the alpha-beta position relative to the carboxyl group nih.govresearchgate.netnih.gov. These compounds are typically synthetic constructs, not commonly found in nature, prepared through organic chemistry methodologies nih.govnih.gov. The presence of the triple bond imparts unique chemical reactivity and physical properties compared to their saturated or monounsaturated counterparts ontosight.aiontosight.ai.

Significance of Acetylenic Fatty Acids in Biomedical and Biochemical Research

Acetylenic fatty acids, as a class, have demonstrated a wide spectrum of biological activities, making them subjects of considerable research interest nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com. Their unique chemical structure, particularly the triple bond, is believed to be crucial for their bioactivity nih.govnih.gov. Research has highlighted their potential roles in various biomedical fields, including antimicrobial, antifungal, antiprotozoal, and anticancer activities nih.govresearchgate.netnih.govnih.govresearchgate.net. For instance, studies have shown that 2-alkynoic fatty acids can inhibit key enzymes involved in microbial metabolism, such as DNA topoisomerase IB in Leishmania donovani and type II fatty acid synthase (PfFAS-II) in Plasmodium falciparum researchgate.netnih.govnih.govcore.ac.uk. Furthermore, some acetylenic fatty acids have been investigated for their ability to inhibit conjugation, a process relevant to the spread of antibiotic resistance in bacteria nih.govcsic.es. Their influence on membrane fluidity and their potential to modulate enzymatic activities also contribute to their significance in biochemical research smolecule.comontosight.ai.

Historical Overview of Research on this compound and Analogues

The scientific exploration of acetylenic fatty acids dates back to the 19th century with the discovery of tariric acid in plant oils gerli.com. More systematic research into the medicinal chemistry of 2-alkynoic fatty acids, including this compound, gained momentum with the development of synthetic routes nih.govnih.gov. Early investigations focused on understanding the structure-activity relationships of these compounds, particularly their antimicrobial properties nih.govresearchgate.netnih.gov. For example, studies by Carballeira and colleagues extensively explored the antiprotozoal and antimicrobial activities of various 2-alkynoic fatty acids, including 2-hexadecynoic acid (2-HDA) and 2-octadecynoic acid (2-ODA), establishing trends related to chain length and the position of the triple bond nih.govresearchgate.netnih.govnih.gov. Research has also explored the potential of these compounds in inhibiting bacterial conjugation nih.govcsic.es and their interactions with specific enzymes in pathogenic organisms researchgate.netnih.govcore.ac.uk. While this compound itself might not be a naturally occurring compound, its synthetic analogues have been instrumental in uncovering the broad biomedical potential of this class of molecules ontosight.ainih.gov.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67587-19-3 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

tetradec-2-ynoic acid |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-11H2,1H3,(H,15,16) |

InChI Key |

KMIMXBWINNTAQA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC#CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC#CC(=O)O |

Other CAS No. |

67587-19-3 |

Synonyms |

2-tetradecynoic acid |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 2 Tetradecynoic Acid

Established Synthetic Methodologies for 2-Tetradecynoic Acid

The synthesis of this compound predominantly relies on the carboxylation of a precursor alkyne. This approach leverages the reactivity of the terminal alkyne proton to introduce a carboxyl group.

Carboxylation of Terminal Alkynes (e.g., 1-Tridecyne)

A primary route to this compound involves the carboxylation of 1-tridecyne (B1583326), a terminal alkyne with a thirteen-carbon chain. This method effectively extends the carbon chain by one unit, placing the carboxyl group adjacent to the triple bond. The general principle involves the deprotonation of the terminal alkyne, followed by reaction with carbon dioxide. While specific yields for this compound via this route are detailed in the mechanism section, the strategy is well-established for synthesizing α,β-alkynoic acids biorxiv.orgresearchgate.netorganic-chemistry.orgresearchgate.netrsc.orgnih.gov. Alternative methods for direct carboxylation of terminal alkynes with CO2, often employing metal catalysts or organocatalysts, have also been developed, offering milder conditions and broader substrate scope for related propiolic acids researchgate.netorganic-chemistry.orgresearchgate.netrsc.org.

Reaction Mechanisms and Conditions (e.g., n-BuLi, CO2 Quenching)

The synthesis of this compound from 1-tridecyne typically proceeds via a two-step process involving strong base treatment and subsequent carboxylation.

Deprotonation: The terminal alkyne proton of 1-tridecyne is acidic due to the sp hybridization of the carbon atom. Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C) deprotonates the alkyne, forming a lithium acetylide biorxiv.org.

Carboxylation: The highly nucleophilic lithium acetylide then reacts with electrophilic carbon dioxide (CO2), which is typically bubbled through the reaction mixture or introduced as dry ice. This reaction inserts CO2 into the carbon-lithium bond, forming a lithium carboxylate salt.

Acidification: Upon aqueous acidic work-up (e.g., with saturated aqueous NH4Cl), the lithium carboxylate is protonated to yield the desired this compound biorxiv.org.

A representative procedure involves reacting 1-tridecyne with n-BuLi (1.1 equivalents) in THF at 0 °C for 2 hours, followed by quenching with CO2 gas for 3 hours at 0 °C and then warming to room temperature overnight. This method can afford this compound in yields around 70% biorxiv.org.

Table 1: Synthesis of this compound via Carboxylation of 1-Tridecyne

| Precursor | Reagent(s) | Solvent | Conditions | Yield | Reference |

| 1-Tridecyne | n-BuLi, CO2 | THF | 0 °C to RT, 2-3h lithiation, then CO2 quench | ~70% | biorxiv.org |

| 1-Tridecyne | Cs2CO3, Organocatalyst (e.g., NHC precursor) | DMSO | 60 °C, atmospheric CO2 | High | organic-chemistry.org |

Synthesis of Analogues and Derivatives of this compound

The chemical structure of this compound, particularly its internal alkyne moiety and carboxylic acid group, allows for its use as a building block or a target molecule in the synthesis of various derivatives and analogues.

Alkynyl Fatty Acid Analogues for Bio-orthogonal Labeling and Click Chemistry

Alkynyl fatty acids, including those with internal triple bonds, serve as valuable tools in chemical biology, particularly for bio-orthogonal labeling and click chemistry applications. These molecules mimic natural fatty acids but incorporate a terminal or internal alkyne moiety that can selectively react with azide-containing probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) nih.goviris-biotech.denih.govfrontiersin.org. This reaction is highly efficient, specific, and proceeds under mild biological conditions, enabling the tracking of fatty acid metabolism, protein lipidation (such as S-acylation and N-myristoylation), and protein-lipid interactions within living systems nih.goviris-biotech.denih.govfrontiersin.orgiris-biotech.deacs.org. While specific examples may focus on terminal alkynes like alkynyl-palmitate or alkynyl-myristate, the principle extends to internal alkynyl fatty acids, allowing for the introduction of traceable tags into complex biological pathways nih.goviris-biotech.defrontiersin.org.

Isomeric Tetradecynoic Acids and Their Synthesis (e.g., 13-Tetradecynoic Acid)

Tetradecynoic acid exists as various positional isomers depending on the location of the triple bond within the fourteen-carbon chain. 13-Tetradecynoic acid is a terminal alkyne, meaning the triple bond is at the end of the chain (C13-C14). Its synthesis can be achieved through methods such as the alkylation of sodium acetylide with a suitable haloalkane precursor, or through modifications of existing fatty acid chains smolecule.com. In contrast, this compound, with its internal alkyne, is synthesized via the carboxylation of 1-tridecyne, as described previously biorxiv.org. Other internal isomers can be accessed through various synthetic routes, including isomerization reactions of terminal alkynes or specific chain elongation strategies smolecule.comresearchgate.netcdnsciencepub.com.

Table 2: Isomeric Tetradecynoic Acids and Synthesis Approaches

| Isomer | Position of Triple Bond | Type | Primary Synthesis Approach | Key Reagents/Methods | Reference(s) |

| This compound | C2-C3 | Internal | Carboxylation of terminal alkyne | 1-Tridecyne, n-BuLi, CO2 | biorxiv.org |

| 13-Tetradecynoic Acid | C13-C14 | Terminal | Alkylation of acetylides, modification of fatty acids | Sodium acetylide, haloalkanes; dehydrohalogenation | smolecule.com |

| 3-Tetradecynoic Acid | C3-C4 | Internal | Isomerization of other tetradecynoic acids | Strong bases (e.g., sodium salt of 1,2-diaminoethane) | researchgate.netcdnsciencepub.com |

| 5-Tetradecynoic Acid | C5-C6 | Internal | Isomerization of other tetradecynoic acids | Strong bases (e.g., sodium salt of 1,2-diaminoethane) | cdnsciencepub.com |

| 11-Tetradecynoic Acid | C11-C12 | Internal | Isomerization of other tetradecynoic acids | Strong bases (e.g., sodium salt of 1,2-diaminoethane) | cdnsciencepub.com |

Dimerization and Isomerization Reactions of this compound and Related Compounds

The alkyne moiety in tetradecynoic acids is susceptible to various transformations, including isomerization and dimerization reactions.

Isomerization: Strong bases, such as the sodium salt of 1,2-diaminoethane, are known to catalyze the isomerization of internal alkynes. This process, often referred to as the "alkyne zipper" reaction, can shift the triple bond along the carbon chain, typically towards the terminal position, or lead to the formation of conjugated dienes researchgate.netcdnsciencepub.commdpi.comacs.org. For instance, isomers with the triple bond near the carboxyl group, like this compound, can rearrange to form dienoi c acids such as E,Z-3,5- and E,E-3,5-tetradecadienoic acids, with the former being a known insect sex pheromone researchgate.netcdnsciencepub.com. Terminal alkynes, such as 13-tetradecynoic acid, are generally stable under these isomerization conditions cdnsciencepub.com. The mechanism often involves the formation of delocalized anions and subsequent reprotonation at different positions researchgate.netcdnsciencepub.com.

Dimerization: Under certain catalytic conditions, alkynoic acids can undergo dimerization. For example, gold catalysts have been shown to promote the cycloisomerization of alkynoic acids, leading to the formation of dimeric methylene-lactone derivatives mdpi.com. These reactions can proceed stereoselectively, yielding (E,E) isomers, though often in low yields mdpi.com. Transition metal catalysts, including those based on palladium, ruthenium, and gold, are widely employed for the cyclization of alkynoic acids into various lactone structures uniovi.esacs.orgnih.govresearchgate.netresearchgate.netd-nb.infoacs.org.

Selective Reduction Pathways of the Triple Bond

The triple bond in this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or a saturated alkane, depending on the chosen reagents and reaction conditions. These transformations are crucial for modifying the physical and chemical properties of the molecule.

Reduction to cis-Alkenes: Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a poisoned catalyst, such as Lindlar's catalyst (palladium poisoned with lead and quinoline), selectively reduces the alkyne to a cis-alkene. This process stops at the alkene stage without further reduction to the alkane. For this compound, this would yield cis-2-tetradecenoic acid.

Reduction to trans-Alkenes: Dissolving metal reduction, typically employing alkali metals like sodium (Na) or lithium (Li) dissolved in liquid ammonia (B1221849) (NH₃), achieves the anti-addition of hydrogen across the triple bond, resulting in the formation of a trans-alkene. Applying this to this compound would produce trans-2-tetradecenoic acid.

Reduction to Alkanes: Complete reduction of the triple bond to a single bond (alkane) can be achieved through catalytic hydrogenation using hydrogen gas (H₂) with more active catalysts like palladium on carbon (Pd/C) or platinum (Pt). This process converts the alkyne functionality to a saturated alkyl chain, yielding tetradecanoic acid from this compound.

Table 2.3.1: Selective Reduction Pathways of this compound

| Starting Material | Reagents/Conditions | Product Type | Example Product (from this compound) |

| This compound | H₂, Lindlar Catalyst | cis-Alkene | cis-2-Tetradecenoic Acid |

| This compound | Na or Li in liquid NH₃ | trans-Alkene | trans-2-Tetradecenoic Acid |

| This compound | H₂, Pd/C or Pt catalyst | Alkane | Tetradecanoic Acid |

Oxidation Reactions

Oxidation reactions targeting the triple bond of this compound primarily involve the cleavage of the carbon-carbon triple bond, leading to the formation of carboxylic acid functionalities. These reactions are valuable for structural elucidation and for generating smaller carboxylic acid fragments.

Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond of internal alkynes. For this compound (CH₃(CH₂)₁₀CH₂-C≡C-COOH), the oxidative cleavage of the C2-C3 triple bond results in two carboxylic acid fragments: myristic acid (CH₃(CH₂)₁₀CH₂-COOH) and oxalic acid (HOOC-COOH) jove.compearson.comlibretexts.orgorgoreview.commsu.educhemistrysteps.comlibretexts.org. Ozonolysis typically proceeds via an ozonide intermediate, which upon hydrolysis yields the carboxylic acids jove.comorgoreview.combyjus.com. Similarly, treatment with KMnO₄ under basic conditions followed by acidic workup also leads to the cleavage of the triple bond into carboxylic acids jove.comorgoreview.comchemistrysteps.comlibretexts.org. Other methods, such as using ruthenium tetroxide (RuO₄, generated in situ from RuO₂ and an oxidant like Oxone®) or electrochemical oxidation, can also achieve this transformation organic-chemistry.org.

Table 2.3.2: Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent/Conditions | Primary Products (from this compound) | Reaction Type |

| This compound | O₃, followed by H₂O/Zn or H₂O | Myristic Acid, Oxalic Acid | Oxidative Cleavage |

| This compound | KMnO₄ (basic), then H⁺ | Myristic Acid, Oxalic Acid | Oxidative Cleavage |

| This compound | RuO₂/Oxone® (e.g., CH₃CN/H₂O/EtOAc) | Myristic Acid, Oxalic Acid | Oxidative Cleavage |

| This compound | Electrochemical oxidation (e.g., K₂S₂O₈) | Myristic Acid, Oxalic Acid | Oxidative Cleavage |

Esterification and Conjugation with Biomolecules

The carboxylic acid group of this compound can be readily esterified, and both the carboxylic acid and the alkyne moiety can serve as attachment points for conjugation with biomolecules, enabling diverse applications in chemical biology and materials science.

Esterification: The carboxylic acid group can be converted into an ester through esterification reactions. The most common method is Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) chemistrysteps.combyjus.compressbooks.pubchemguide.co.ukbyjus.com. This reaction is reversible, and strategies such as using an excess of alcohol or removing water can drive the equilibrium towards ester formation. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or to an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) coupling agents (like EDC) in conjunction with NHS chemistrysteps.combyjus.commcgill.cathermofisher.comnih.govwiley-vch.de. These activated forms react efficiently with alcohols to form esters.

Conjugation with Biomolecules: The alkyne moiety is particularly valuable for bioconjugation due to its participation in bioorthogonal reactions , most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry" berkeley.edugoogle.comnih.govresearchgate.netwikipedia.org. This reaction allows for the highly efficient and specific formation of a stable triazole linkage between an alkyne-containing molecule and an azide-functionalized biomolecule. This strategy is widely used to attach fluorescent dyes, affinity tags (like biotin), or therapeutic agents to proteins, peptides, nucleic acids, and other biomolecules berkeley.edunih.govresearchgate.net.

The carboxylic acid group itself can also be used for conjugation. It can be esterified with hydroxyl groups present on biomolecules, or more commonly, converted into an activated form (e.g., NHS ester) which then reacts with amine groups (e.g., lysine (B10760008) side chains or N-termini) on proteins or peptides to form stable amide bonds mcgill.cathermofisher.comnih.govwiley-vch.dewikipedia.org. This allows for the covalent attachment of this compound or its derivatives to a wide array of biological targets.

Table 2.3.3: Esterification and Bioconjugation Strategies for this compound

| Functional Group Targeted | Reaction Type | Reagents/Conditions | Conjugate Partner Examples | Resulting Linkage |

| Carboxylic Acid | Esterification (Fischer) | Alcohol (R-OH), H₂SO₄ (catalyst) | Alcohols | Ester |

| Carboxylic Acid | Activation (NHS Ester) | EDC, NHS | Amines | Amide |

| Alkyne | Click Chemistry (CuAAC) | Azide-functionalized molecule, Cu(I) catalyst | Azides | Triazole |

| Carboxylic Acid | Amide Formation (via activation) | Amine-functionalized molecule, EDC/NHS | Amines | Amide |

Compound Name List

this compound

Myristic acid

Oxalic acid

cis-2-Tetradecenoic Acid

trans-2-Tetradecenoic Acid

Tetradecanoic Acid

Biological Activities and Cellular Mechanisms of 2 Tetradecynoic Acid and Analogues

Antiparasitic Activities and Modulatory Effects

Research has highlighted the efficacy of 2-AFAs against several significant protozoan pathogens, including those responsible for malaria and leishmaniasis. The potency of these compounds often demonstrates a dependence on alkyl chain length, with longer chains generally conferring greater activity.

Activity against Plasmodium falciparum and Plasmodium berghei (Blood and Liver Stages)

Several 2-AFAs have shown activity against different life stages of the malaria parasite, Plasmodium. Studies have investigated their effects on both the blood stages (BS), which cause the symptomatic phase of malaria, and the liver stages (LS), which are clinically silent but crucial for infection establishment.

2-Octadecynoic acid (2-ODA) has emerged as a potent inhibitor of Plasmodium berghei parasites, exhibiting an IC50 of 0.34 μg/mL nih.govcore.ac.uk. It also demonstrated activity against Plasmodium falciparum blood stages, albeit with lower potency compared to P. berghei nih.govcore.ac.uk. For P. falciparum, 2-ODA was found to be toxic at an IC50 of 20 μM nih.gov.

2-Hexadecynoic acid (2-HDA) has shown activity against Plasmodium falciparum blood stages with an IC50 of 10.4 μg/mL nih.govcore.ac.uknih.gov. It was also found to be the sole inhibitor among the tested hexadecynoic acids against Plasmodium yoelii liver stage parasites, with IC50 values of 15.3 μg/mL (flow cytometry) and 4.88 μg/mL (immunofluorescence analysis) nih.govcore.ac.uknih.gov. In comparison to 2-ODA, 2-HDA showed less potency against P. falciparum blood stages, with an IC50 of 41.2 μM nih.gov.

5-Hexadecynoic acid (5-HDA) displayed the highest antiplasmodial activity against P. falciparum blood stages, with an IC50 value of 6.6 μg/mL nih.gov.

2-Tetradecynoic acid (2-TDA) demonstrated less potent activity against P. falciparum, with an IC50 of 121.7 μM nih.gov.

Table 1: Antiparasitic Activities of 2-Alkynoic Fatty Acids (2-AFAs) against Plasmodium

| Compound | Parasite/Stage | Assay Type | Value (μg/mL) | Value (μM) | Reference(s) |

| 2-ODA | Plasmodium berghei (LS) | IC50 | 0.34 | - | nih.govcore.ac.uk |

| 5-HDA | Plasmodium falciparum (BS) | IC50 | 6.6 | - | nih.gov |

| 2-HDA | Plasmodium falciparum (BS) | IC50 | 10.4 | - | nih.govcore.ac.uknih.gov |

| 2-HDA | Plasmodium yoelii (LS) | IC50 (flow) | 15.3 | - | nih.govcore.ac.uknih.gov |

| 2-HDA | Plasmodium yoelii (LS) | IC50 (IFA) | 4.88 | - | nih.gov |

| 2-ODA | Plasmodium falciparum | IC50 | - | 20 | nih.gov |

| 2-HDA | Plasmodium falciparum | IC50 | - | 41.2 | nih.gov |

| 2-TDA | Plasmodium falciparum | IC50 | - | 121.7 | nih.gov |

Activity against Leishmania donovani

Leishmania donovani, the causative agent of visceral leishmaniasis, is also a target for 2-AFAs. These compounds have demonstrated activity against L. donovani in various assays, including direct parasite inhibition and inhibition of key enzymes.

2-Octadecynoic acid (2-ODA) has shown the most potent activity against Leishmania donovani amastigotes, with an IC50 of 11.0 μM researchgate.netmdpi.com. It is also the most potent inhibitor of the Leishmania donovani DNA topoisomerase IB enzyme (LdTopIB), with an EC50 of 5.3 ± 0.7 μM researchgate.netreferencecitationanalysis.comnih.gov. The potency of LdTopIB inhibition follows the trend 2-ODA > 2-HDA > 2-TDA researchgate.netreferencecitationanalysis.comnih.gov.

2-Hexadecynoic acid (2-HDA) exhibited activity against L. donovani amastigotes with an IC50 of 17.8 μM researchgate.net and was also found to be active, with IC50 values of 4.5 μg/mL nih.gov. It is a less potent inhibitor of LdTopIB compared to 2-ODA, with an EC50 of approximately 11 μM researchgate.net or 17.8 μM usp.br.

9-Hexadecynoic acid (9-HDA) showed comparable activity to 2-HDA against L. donovani amastigotes, with an IC50 of 4.1 μg/mL nih.gov.

This compound (2-TDA) demonstrated activity against L. donovani amastigotes with an IC50 ranging up to 24.7 μM mdpi.com and was the least potent inhibitor of LdTopIB among the tested 2-AFAs, with an EC50 of approximately 28 μM researchgate.net or 68 μM usp.br.

Table 2: Antiparasitic Activities of 2-Alkynoic Fatty Acids (2-AFAs) against Leishmania donovani

| Compound | Parasite/Stage | Assay Type | Value (μg/mL) | Value (μM) | Reference(s) |

| 2-ODA | L. donovani amastigotes | IC50 | 11.0 | - | researchgate.netmdpi.com |

| 2-HDA | L. donovani amastigotes | IC50 | 17.8 | - | researchgate.net |

| 2-TDA | L. donovani amastigotes | IC50 | 24.7 | - | mdpi.com |

| 2-HDA | L. donovani amastigotes | IC50 | 4.5 | - | nih.gov |

| 9-HDA | L. donovani amastigotes | IC50 | 4.1 | - | nih.gov |

| 2-ODA | L. donovani DNA Topo IB | EC50 | - | 5.3 ± 0.7 | researchgate.netreferencecitationanalysis.comnih.gov |

| 2-HDA | L. donovani DNA Topo IB | EC50 | - | ~11 | researchgate.net |

| 2-TDA | L. donovani DNA Topo IB | EC50 | - | ~28 | researchgate.net |

Activity against Trypanosoma cruzi and Trypanosoma brucei rhodesiense

The 2-AFAs have also demonstrated activity against species of Trypanosoma, which cause Chagas disease (T. cruzi) and African sleeping sickness (T. brucei rhodesiense).

2-Hexadecynoic acid (2-HDA) was found to be active against Trypanosoma cruzi with an IC50 of 20.2 μg/mL nih.govreferencecitationanalysis.comscience.gov. It also showed activity against Trypanosoma brucei rhodesiense with IC50 values ranging from 3.7 to 31.7 μg/mL nih.govreferencecitationanalysis.comscience.gov.

2-Octadecynoic acid (2-ODA) was less effective against T. cruzi (IC50 = 48.1 μM) and T. brucei rhodesiense (IC50 = 64.5 μM) compared to 2-HDA researchgate.netnih.gov.

This compound (2-TDA) was reported to be less effective against T. cruzi and T. brucei rhodesiense compared to longer chain analogues researchgate.netnih.gov.

Table 3: Antiparasitic Activities of 2-Alkynoic Fatty Acids (2-AFAs) against Trypanosoma Species

| Compound | Parasite/Stage | Assay Type | Value (μg/mL) | Value (μM) | Reference(s) |

| 2-HDA | Trypanosoma cruzi | IC50 | 20.2 | - | nih.govreferencecitationanalysis.comscience.gov |

| 2-HDA | Trypanosoma brucei rhodesiense | IC50 | 3.7–31.7 | - | nih.govreferencecitationanalysis.comscience.gov |

| 2-ODA | Trypanosoma cruzi | IC50 | - | 48.1 | researchgate.netnih.gov |

| 2-ODA | T. brucei rhodesiense | IC50 | - | 64.5 | researchgate.netnih.gov |

Enzymatic Inhibition Profiles

A key cellular mechanism proposed for the activity of 2-AFAs is their ability to inhibit essential enzymes, particularly those involved in fatty acid biosynthesis.

Inhibition of Protozoal Fatty Acid Synthase (FAS II) Enzymes (e.g., PfFabI, PfFabZ, PfFabG)

The type II fatty acid synthase (FAS II) pathway is indispensable for the survival and growth of many parasites, including Plasmodium falciparum. 2-AFAs have been identified as potent inhibitors of several enzymes within this pathway.

2-Hexadecynoic acid (2-HDA) demonstrated significant inhibitory activity against P. falciparum FAS-II (PfFAS-II) elongation enzymes. It was the most potent inhibitor of PfFabI (IC50 = 0.38 μg/mL, ~1.5 μM) and PfFabZ (IC50 = 0.58 μg/mL, ~2.3 μM), and also inhibited PfFabG (IC50 = 3.5 μg/mL, ~13.9 μM) nih.gov.

2-Octadecynoic acid (2-ODA) was found to be the most effective inhibitor of key elongation enzymes in the PfFAS-II pathway, with the order of potency being PfFabI ≈ PfFabZ > PfFabG. Its IC50 values ranged from 0.28 to 0.80 μg/mL (~0.9 to 2.5 μM) nih.govcore.ac.uk.

This compound (2-TDA) showed significantly less inhibitory potential against these enzymes, with IC50 values greater than 10 μg/mL for PfFabI and greater than 50 μg/mL for PfFabZ and PfFabG nih.govcore.ac.uk.

Table 4: Inhibition of Plasmodium falciparum FAS-II Enzymes by 2-Alkynoic Fatty Acids (2-AFAs)

| Compound | Enzyme | Assay Type | Value (μg/mL) | Value (μM) | Reference(s) |

| 2-HDA | PfFabI | IC50 | 0.38 | ~1.5 | nih.gov |

| 2-HDA | PfFabZ | IC50 | 0.58 | ~2.3 | nih.gov |

| 2-HDA | PfFabG | IC50 | 3.5 | ~13.9 | nih.gov |

| 2-ODA | PfFabI | IC50 | 0.28 | ~0.9 | nih.govcore.ac.uk |

| 2-ODA | PfFabZ | IC50 | 0.80 | ~2.5 | nih.govcore.ac.uk |

| 2-ODA | PfFabG | IC50 | ~0.8 | ~2.5 | nih.govcore.ac.uk |

| 2-TDA | PfFabI | IC50 | >10 | >30 | nih.govcore.ac.uk |

| 2-TDA | PfFabZ | IC50 | >50 | >150 | nih.govcore.ac.uk |

| 2-TDA | PfFabG | IC50 | >100 | >300 | nih.govcore.ac.uk |

Note: Molecular weights used for conversion: 2-HDA (C16H28O2) ≈ 252.4 g/mol ; 2-ODA (C18H32O2) ≈ 280.45 g/mol ; 2-TDA (C14H24O2) ≈ 224.34 g/mol .

Kinetic Studies of Enzyme Inhibition

Kinetic studies have provided insights into the mechanism by which 2-HDA inhibits PfFabI and PfFabZ enzymes.

PfFabI Inhibition: Kinetic studies indicated that 2-HDA inhibits PfFabI in a non-competitive manner with respect to both crotonyl-CoA and the cofactor NADH nih.govnih.gov. This suggests that 2-HDA binds to a site distinct from the substrate or cofactor binding sites. The calculated inhibition constants (Ki) were 0.73 μg/mL (2.90 μM) when the substrate was varied and 0.65 μg/mL (2.58 μM) when the cofactor was varied nih.govnih.gov.

PfFabZ Inhibition: For PfFabZ, kinetic studies revealed that 2-HDA acts as a competitive inhibitor with respect to the substrate. PfFabZ is a dehydratase enzyme that does not require a cofactor. The Ki value for this interaction was determined to be 1.2 μg/mL (4.8 μM) nih.govnih.gov.

Table 5: Kinetic Parameters of 2-HDA Inhibition of PfFAS-II Enzymes

| Compound | Enzyme | Inhibition Type | Parameter | Value (μg/mL) | Value (μM) | Reference(s) |

| 2-HDA | PfFabI | Non-competitive | Ki (vs. substrate) | 0.73 | 2.90 | nih.govnih.gov |

| 2-HDA | PfFabI | Non-competitive | Ki (vs. cofactor) | 0.65 | 2.58 | nih.govnih.gov |

| 2-HDA | PfFabZ | Competitive | Ki (vs. substrate) | 1.2 | 4.8 | nih.govnih.gov |

Compound Name Table:

| Common Name | Chemical Name / Abbreviation |

| This compound | 2-TDA |

| 2-Hexadecynoic acid | 2-HDA |

| 2-Octadecynoic acid | 2-ODA |

| 9-Hexadecynoic acid | 9-HDA |

| 5-Hexadecynoic acid | 5-HDA |

| Palmitic acid | PA |

| 3-oxohexadecanoic acid | - |

| 3-hexadecynoic acid | - |

Inhibition of DNA Topoisomerase IB (e.g., Leishmania donovani Topoisomerase IB)

DNA topoisomerase IB (TopIB) enzymes are crucial for managing DNA topology during replication, transcription, and repair. They play a vital role in various cellular processes by relaxing supercoiled DNA. The inhibition of TopIB, particularly in pathogenic organisms, represents a significant target for therapeutic intervention. Studies have indicated that 2-alkynoic fatty acids, including this compound, can effectively inhibit Topoisomerase IB, with specific efficacy against protozoal enzymes.

Research has demonstrated that 2-octadecynoic acid (2-ODA), 2-hexadecynoic acid (2-HDA), and this compound (2-TDA) can inhibit the DNA topoisomerase IB enzyme from Leishmania donovani (LdTopIB) nih.govnih.govresearchgate.netscience.govscience.govcsic.es. The potency of inhibition varies among these compounds, with 2-ODA generally showing the strongest inhibitory effect, followed by 2-HDA, and then 2-TDA. For instance, 2-ODA exhibited an EC50 of 5.3 ± 0.7 μM against LdTopIB, while 2-HDA had an EC50 of 28.7 ± 1.3 μM, and 2-TDA was less potent nih.govnih.govresearchgate.netnih.gov. This trend indicates that the effectiveness of inhibition is influenced by the carbon chain length of the 2-alkynoic fatty acid nih.govnih.govresearchgate.netnih.gov.

Differential Inhibition of Protozoal vs. Human Enzymes

A critical aspect of developing therapeutic agents is their selectivity towards pathogen-specific targets over host enzymes. Studies have investigated the differential inhibitory effects of 2-alkynoic fatty acids on protozoal Topoisomerase IB compared to human Topoisomerase IB (hTopIB).

The 2-alkynoic fatty acids tested, including 2-ODA, 2-HDA, and 2-TDA, were found to be significantly less potent inhibitors of human Topoisomerase IB (hTopIB) when compared to their activity against Leishmania donovani Topoisomerase IB (LdTopIB) nih.govnih.govresearchgate.netscience.govscience.gov. Specifically, 2-ODA inhibited LdTopIB at 5.3 μM, whereas it was considerably less effective against hTopIB, with an EC50 of 51.9 μM nih.gov. Furthermore, neither 2-TDA nor 2-HDA demonstrated inhibitory effects on hTopIB at concentrations up to 100 μM nih.gov. This differential inhibition suggests a potential for these compounds to selectively target protozoal Topoisomerase IB, which could translate into therapeutic value with reduced host toxicity nih.govnih.govnih.gov.

Potential Role in Lipid Metabolism Enzyme Modulation

Lipid metabolism encompasses a complex network of synthesis, degradation, and modification pathways essential for cellular function and energy homeostasis. Enzymes within these pathways are often targeted for therapeutic intervention in various diseases. Research has suggested that 2-alkynoic fatty acids may play a role in modulating these lipid metabolism enzymes.

Studies indicate that 2-alkynoic fatty acids can interfere with fatty acid biosynthesis and elongation pathways researchgate.netnih.govcore.ac.uk. For example, 2-hexadecynoic acid (2-HDA) has been shown to inhibit the elongation of fatty acids in rat liver microsomes by acting as an inhibitor of fatty acid synthase (FAS) nih.gov. It has also been implicated in inhibiting key metabolic enzymes responsible for fatty acid biosynthesis and degradation researchgate.netcore.ac.uk. Furthermore, 2-HDA has been shown to inhibit specific Plasmodium falciparum FAS-II (PfFAS-II) elongation enzymes, including PfFabI, PfFabZ, and PfFabG, with low IC50 values nih.govcore.ac.uknih.gov. These findings suggest that 2-alkynoic fatty acids can modulate critical enzymes in lipid metabolism, potentially contributing to their observed biological activities researchgate.netnih.govcore.ac.uk.

Broader Antimicrobial Activities of 2-Alkynoic Fatty Acids

Beyond their effects on specific enzymes, 2-alkynoic fatty acids exhibit a range of antimicrobial activities against various pathogens. This broad-spectrum potential makes them candidates for developing new antimicrobial agents.

Anti-Mycobacterial Activity

Mycobacterium species, particularly Mycobacterium tuberculosis, are significant human pathogens. The development of resistance to existing anti-tuberculosis drugs necessitates the search for novel therapeutic agents. 2-Alkynoic fatty acids have demonstrated activity against Mycobacterium species.

Research has shown that 2-octadecynoic acid (2-ODA) and other 2-alkynoic fatty acids exhibit antimycobacterial activity against Mycobacterium smegmatis and Mycobacterium bovis BCG by inhibiting their fatty acid biosynthetic pathways nih.gov. Specifically, 2-HDA and its analogue 2,6-hexadecadiynoic acid have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the range of 141-145 μM nih.gov. The antimycobacterial activity of 2-alkynoic fatty acids has been observed to decrease with shorter alkyl chain lengths, with the order of activity being C18 > C16 > C14core.ac.uk.

Anti-Fungal Activity

Fungal infections pose a significant threat, especially in immunocompromised individuals, and the emergence of drug-resistant strains further complicates treatment. 2-Alkynoic fatty acids have demonstrated promising antifungal properties.

For instance, 6-octadecynoic acid (6-ODA) has shown potent antifungal activity against fluconazole-resistant Candida albicans strains, with IC50 values between 0.45–0.65 μg/mL nih.gov. Other studies have indicated that 2-hexadecynoic acid (2-HDA) exhibits antifungal properties against strains like Aspergillus niger, Candida albicans, and Trichophyton mentagrophytes nih.gov. The antifungal efficacy of these compounds is often linked to their chain length and the position of the triple bond asm.org. For example, 2,6-hexadecadiynoic acid demonstrated superior fungitoxicity against Candida albicans compared to 2-hexadecynoic acid chapman.edu.

Anti-Bacterial Activity

Bacterial infections, particularly those caused by multidrug-resistant (MDR) strains, remain a major global health concern. 2-Alkynoic fatty acids have emerged as compounds with significant antibacterial potential.

2-Hexadecynoic acid (2-HDA) has displayed notable antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus, Staphylococcus saprophyticus, and Bacillus cereus, and Gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa nih.govnih.gov. It has shown particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 3.9 μg/mL for clinical isolates nih.govnih.gov. The presence of a triple bond at the C-2 position and the carboxylic acid moiety are considered important for the antibacterial activity of these compounds nih.govnih.gov.

Acetylenic fatty acids (aFAs), characterized by the presence of one or more triple bonds in their carbon chain, represent a class of compounds with significant biological potential. Among these, 2-alkynoic fatty acids (2-AFAs), including this compound (2-TDA), have garnered attention for their unique properties and diverse mechanisms of action. These molecules are known to interact with various cellular components and pathways, influencing lipid metabolism, membrane integrity, cellular signaling, and cell proliferation.

Interference with Fatty Acid Biosynthesis and Degradation Pathwaysbenchchem.combiorxiv.org

Acetylenic fatty acids, particularly those with the triple bond at the C-2 position (2-AFAs), have been shown to interfere with critical pathways involved in fatty acid metabolism. Studies indicate that these compounds, or their metabolites, can inhibit key enzymes responsible for both the synthesis and degradation of fatty acids. For instance, 2-hexadecynoic acid (2-HDA) and 2-octadecynoic acid (2-ODA) are recognized inhibitors of fatty acid biosynthesis nih.govresearchgate.netnih.gov. Specific metabolites derived from 2-HDA, namely 3-oxohexadecanoic acid and 3-hexadecynoic acid, have been identified as potent inhibitors that block essential enzymes within these metabolic routes researchgate.netnih.gov. Furthermore, 2-HDA has demonstrated the capacity to disrupt fatty acid degradation processes in certain microorganisms nih.gov. While direct evidence for this compound's specific role in these pathways is still being elucidated, its classification within the 2-AFA family suggests a potential for similar inhibitory actions on fatty acid biosynthesis and degradation researchgate.netresearchgate.net.

Modulation of Fatty Acid Elongation and Acylationbenchchem.com

Beyond general biosynthesis and degradation, acetylenic fatty acids, including 2-AFAs, are implicated in the modulation of fatty acid elongation and acylation processes researchgate.netnih.gov. These mechanisms are crucial for the synthesis of longer-chain fatty acids and the incorporation of fatty acids into various cellular lipids, such as triglycerides, which is particularly relevant in cancer cells researchgate.netnih.gov. The efficacy of these modulatory effects is often dependent on the carbon chain length of the acetylenic fatty acid, with longer chains generally exhibiting greater biological activity nih.gov. Research has also indicated that compounds like 13-tetradecynoic acid can play a role in protein lipidation, specifically in processes like myristoylation, which is vital for protein function and localization .

Influence on Cellular Signaling Pathways (e.g., Immune Response Modulation)researchgate.netmdpi.comresearchgate.net

Acetylenic fatty acids and other long-chain fatty acids (LCFAs) are recognized as signaling molecules that can modulate cellular processes, including immune responses frontiersin.org. Their interactions with membrane phospholipids (B1166683) can provide insights into cellular signaling mechanisms, particularly those involved in immune modulation . Studies suggest that certain fatty acids can influence inflammatory pathways, a key component of the immune response . Furthermore, LCFAs are known to activate specific G protein-coupled receptors (GPCRs), such as FFA1 and FFA4, on immune cells like macrophages and neutrophils. Activation of these receptors can lead to the release of various cytokines, thereby influencing innate immune responses frontiersin.org. While specific signaling pathways directly modulated by this compound are still under investigation, the broader class of acetylenic fatty acids and LCFAs are established players in immune cell signaling and inflammatory modulation frontiersin.org.

Mechanisms of Antiproliferative Activity in Cellular Models (e.g., Lactate (B86563) Dehydrogenase Release)nih.govbiorxiv.org

2-Alkynoic fatty acids have demonstrated significant antiproliferative and cytotoxic activities against various cell types, including cancer cells researchgate.netnih.govresearchgate.net. The mechanisms underlying this activity are multifaceted, often involving the inhibition of essential enzymes such as topoisomerases and fatty acid synthase II (FAS II) researchgate.netnih.govnih.gov. In cellular models, the cytotoxic effects of these compounds can be assessed through markers of cell membrane damage and cell death, such as the release of lactate dehydrogenase (LDH) biorxiv.org. For example, 2-octadecynoic acid (2-ODA) has been shown to induce LDH release in neuroblastoma cells, indicating a mechanism of cell death primarily associated with necrosis nih.govresearchgate.net. This release of LDH into the extracellular medium signifies compromised cell membrane integrity biorxiv.org.

Table 1: Inhibitory Activity of 2-Alkynoic Fatty Acids on Leishmania donovani Topoisomerase IB (LdTopIB)

| Compound | Target Enzyme/Pathway | EC50 (μM) | Reference |

| 2-Octadecynoic acid | Leishmania donovani Topoisomerase IB | 5.3 ± 0.7 | researchgate.netresearchgate.net |

| 2-Hexadecynoic acid | Leishmania donovani Topoisomerase IB | 28 | researchgate.net |

| This compound | Leishmania donovani Topoisomerase IB | 68 | researchgate.net |

Spectroscopic and Chromatographic Techniques for Research Applications

The investigation of this compound and its biological roles necessitates a suite of sophisticated analytical techniques. These methods are crucial for confirming the compound's identity and purity, quantifying its presence in complex biological samples, and analyzing its structural variants.

GC-MS and ¹³C NMR for Purity and Structural Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for fatty acids like this compound after derivatization. dkfz.desigmaaldrich.comresearchgate.net This method separates components of a mixture based on their physical and chemical properties as they pass through a capillary column, and then identifies them based on their mass-to-charge ratio. researchgate.net GC-MS is particularly useful for assessing the purity of this compound preparations and identifying any potential contaminants. The fragmentation patterns generated by mass spectrometry provide a chemical fingerprint that can confirm the compound's identity.

Reverse-Phase LC-MS with Electrospray Ionization for Quantification in Biological Matrices

Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) with Electrospray Ionization (ESI) is a cornerstone technique for quantifying fatty acids, including this compound, within complex biological matrices such as plasma or cell lysates. nih.govchromatographyonline.comnih.gov RP-LC separates molecules based on their hydrophobicity, which is ideal for fatty acids. researchgate.net However, challenges can arise with acidic phospholipids, which may elute with broad peaks, hindering accurate quantification. nih.gov Method development, such as adjusting the mobile phase composition, can significantly improve chromatographic separation. nih.gov

ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it highly compatible with LC. chromatographyonline.com This is crucial for accurately determining the molecular weight of the analyte. When coupled with tandem mass spectrometry (MS/MS), this method offers high sensitivity and selectivity, enabling the detection and quantification of low-abundance species. lipidmaps.org For carboxylic acid-containing metabolites, derivatization techniques can be employed to enhance sensitivity and chromatographic resolution. nih.gov

High-Resolution Mass Spectrometry (HRMS) and NMR (¹H/¹³C) for Isotopic Variants

High-Resolution Mass Spectrometry (HRMS) is essential for the analysis of isotopic variants of this compound. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and the differentiation between molecules with the same nominal mass but different elemental formulas. nerc.ac.uk This capability is critical when using stable isotope-labeled versions of this compound (e.g., containing ¹³C or ²H) to trace its metabolic fate in biological systems. researchgate.netmdpi.com The high mass accuracy of HRMS can distinguish between the unlabeled compound and its isotopically labeled counterparts. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is also vital for characterizing isotopic variants. rsc.org The presence of an isotope like ¹³C will be directly observable in the ¹³C NMR spectrum. rsc.org Furthermore, the coupling patterns between ¹H and ¹³C can provide precise information about the location of the isotopic label within the molecule. psu.edu Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹H and ¹³C signals, providing unambiguous structural assignment of the isotopically labeled positions.

Bio-orthogonal Labeling and Click Chemistry Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. the-scientist.comjocpr.com This has become a powerful tool in chemical biology, particularly for studying post-translational modifications like protein lipidation.

Use of Alkynyl Fatty Acid Analogs for Protein Lipidation Studies

Alkynyl fatty acid analogs, such as 13-tetradecynoic acid (an isomer of this compound), serve as valuable chemical reporters for studying protein lipidation. researchgate.netnih.gov These analogs mimic their natural fatty acid counterparts and are metabolically incorporated into proteins by cellular enzymes. researchgate.netacs.orgbiorxiv.org The terminal alkyne group acts as a bio-orthogonal handle, which does not interfere with the biological system. the-scientist.comresearchgate.net

These probes, including myristate analogs like 13-tetradecynoic acid, are used to investigate N-myristoylation, a crucial lipid modification that affects protein localization and function. researchgate.netescholarship.orgplos.org Once the alkynyl fatty acid is attached to a protein, the alkyne group is available for a subsequent "click" reaction. jove.comresearchgate.net This approach has been successfully used to identify myristoylated proteins in various organisms, including the malaria parasite Plasmodium falciparum and the sleeping sickness parasite Trypanosoma brucei. nih.govacs.org Similarly, other alkynyl fatty acids, like 17-octadecynoic acid, are used to study protein palmitoylation. nih.govnih.gov

Optimization of Cellular Incorporation and Detection Methods (e.g., Fluorescent Azido Probes, Western Blot, Mass Spectrometry)

A significant challenge in using fatty acid analogs is their low solubility and potential for cellular toxicity, which can limit their uptake and incorporation. jove.com To overcome this, methods have been developed to optimize their delivery into cells. One such method involves the saponification of the fatty acid and its delivery with fatty-acid-free bovine serum albumin (BSA) and the use of delipidated serum in the culture media. jove.com This approach enhances the solubility and bioavailability of the fatty acid analog, leading to improved cellular incorporation and more sensitive detection of acylated proteins. jove.com

Once incorporated, the detection of the alkynyl-tagged proteins is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. biorxiv.orgjove.com This reaction covalently links the alkyne group on the fatty acid to an azide-containing reporter molecule. jove.com This reporter can be a fluorescent probe, which allows for in-gel fluorescence visualization of the labeled proteins after separation by SDS-PAGE. jove.comresearchgate.net

Alternatively, the azide (B81097) reporter can be tagged with biotin (B1667282). jove.comresearchgate.net Following the click reaction, the biotinylated proteins can be detected via Western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase. jove.com Furthermore, the biotin tag allows for the affinity purification of the labeled proteins using streptavidin-coated beads. acs.orgjove.com The enriched proteins can then be identified and quantified by mass spectrometry, providing a proteome-wide view of protein lipidation. acs.orgjove.comnih.gov

In Vitro and In Vivo Model Systems for Mechanistic Research

The scientific investigation of this compound (2-TDA) and its biological effects relies on a variety of model systems. These range from single-celled parasites and cultured mammalian cells to whole vertebrate organisms, each providing a unique window into the compound's mechanism of action.

In vitro cultivation of parasitic protozoa is a cornerstone for studying the antiparasitic potential of compounds like this compound. These systems allow for direct assessment of a compound's ability to inhibit parasite growth and for the elucidation of its molecular targets.

Research has demonstrated that 2-alkynoic fatty acids, including 2-TDA, exhibit activity against several protozoan parasites. nih.govnih.gov The effectiveness of these fatty acids is often dependent on the length of their carbon chain, with a general trend observed where longer chains confer greater potency. nih.govnih.govresearchgate.net

Leishmania: Studies on Leishmania donovani, the causative agent of visceral leishmaniasis, have utilized axenic amastigote cultures to evaluate the efficacy of 2-TDA. nih.gov Research has identified the Leishmania donovani DNA topoisomerase IB (LdTopIB) as a target for 2-alkynoic fatty acids. nih.govnih.govresearchgate.net However, 2-TDA was found to be the least potent among the tested 2-alkynoic fatty acids (which also included 2-octadecynoic acid and 2-hexadecynoic acid) in inhibiting both the LdTopIB enzyme and the growth of L. donovani amastigotes. nih.govnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for 2-TDA against L. donovani was determined to be 24.7 μM. nih.govresearchgate.net

Trypanosoma: The activity of 2-TDA has also been assessed against Trypanosoma species. In vitro assays using bloodstream forms of Trypanosoma brucei rhodesiense and intracellular amastigotes of Trypanosoma cruzi in L6 rat skeletal myoblasts have been employed. nih.gov Similar to the findings in Leishmania, 2-TDA was the least effective in the series of 2-alkynoic fatty acids tested against these parasites. nih.govsemanticscholar.org The IC50 values for 2-TDA were 255.4 μM against T. b. rhodesiense and between 62.4 and 80.0 µM against T. cruzi. nih.govsemanticscholar.org

Plasmodium: The malaria parasite, Plasmodium, is another important model for testing novel therapeutic agents. Studies have investigated the effects of 2-alkynoic fatty acids on both the liver and blood stages of the parasite. nih.gov Research on Plasmodium falciparum has focused on the type II fatty acid synthase (FAS-II) pathway as a potential target. nih.gov While its longer-chain analog, 2-octadecynoic acid, was a potent inhibitor of P. berghei liver-stage parasites and three P. falciparum FAS-II enzymes (PfFabI, PfFabZ, and PfFabG), the activity of 2-TDA was found to be less potent in comparison. nih.gov

| Parasite Species | Culture System | Observed Effect | IC50 / EC50 Value | Reference |

|---|---|---|---|---|

| Leishmania donovani | Axenic amastigotes | Inhibition of growth and DNA topoisomerase IB | 24.7 µM (growth); 68 µM (LdTopIB) | researchgate.net |

| Trypanosoma brucei rhodesiense | Bloodstream forms | Inhibition of growth | 255.4 µM | nih.gov |

| Trypanosoma cruzi | Intracellular amastigotes in L6 cells | Inhibition of growth | 62.4 - 80.0 µM | semanticscholar.org |

| Plasmodium falciparum | Blood stages | Inhibition of growth | Less potent than longer-chain analogs | nih.gov |

Mammalian cell lines are indispensable tools for dissecting the molecular mechanisms of compounds like this compound at a cellular level. They allow for detailed investigations into enzyme inhibition, effects on cellular pathways, and general cytotoxicity, providing crucial context for any potential therapeutic application.

Research has shown that 2-alkynoic fatty acids can inhibit the growth of various mammalian cells, including HeLa cells and cultured hepatoma 7288 (HTC) cells. nih.gov The primary mechanism is often linked to the inhibition of fatty acid metabolism rather than direct damage to the plasma membrane. nih.gov

Enzyme Inhibition: A key molecular target for 2-alkynoic fatty acids in mammalian cells is human topoisomerase IB (hTopIB). nih.govresearchgate.net However, compounds like 2-TDA and its analogs are generally less potent inhibitors of the human enzyme compared to its parasitic counterpart, LdTopIB. nih.govnih.govresearchgate.net This selectivity is a critical aspect of drug development. Another significant area of study is N-myristoylation, a lipid modification process catalyzed by N-myristoyltransferase (NMT). escholarship.orgacs.org Fatty acid analogs are used to probe this pathway, and studies suggest that myristate (the parent molecule of 2-TDA) binds to myristoyl-CoA synthetase in a bent conformation. acs.orgebi.ac.uk

Cellular Pathway Studies: In addition to specific enzyme inhibition, the broader effects of these compounds on cellular pathways are examined. For instance, 2-hexadecynoic acid (2-HDA), a close analog of 2-TDA, has been shown to inhibit fatty acid elongation and triglyceride synthesis in HTC cells. nih.gov The human neuroblastoma cell line SH-SY5Y has been used to assess the cytotoxicity of these compounds, with 2-octadecynoic acid showing an IC50 of 26 ± 2 μM. nih.gov Human hepatoma Huh7 cells have also been used to evaluate the potential toxicity of 2-alkynoic fatty acids, where they did not exhibit significant toxicity at the highest concentrations tested in one study. nih.gov

| Cell Line | Organism | Research Focus | Key Findings | Reference |

|---|---|---|---|---|

| HeLa, Hepatoma 7288 (HTC) | Human, Rat | Cytotoxicity, Fatty Acid Metabolism | Inhibition of growth and fatty acid elongation. | nih.gov |

| SH-SY5Y Neuroblastoma | Human | Cytotoxicity | Longer-chain analogs demonstrated cytotoxicity. | nih.gov |

| Huh7 Hepatoma | Human | Hepatotoxicity | 2-TDA and analogs showed no significant toxicity. | nih.gov |

| Erythroleukemia Cell Line | Human | N-myristoyltransferase (NMT) Specificity | Characterized substrate specificity of human NMT. | ebi.ac.uk |

To understand the effects of a compound in a whole, living organism, researchers turn to in vivo models. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for drug discovery and toxicity screening due to its genetic similarity to mammals, rapid development, and optical transparency of its larvae. nih.govresearchgate.net

Zebrafish larvae are particularly useful for assessing general toxicity and organ-specific effects, such as hepatotoxicity. nih.gov In studies involving 2-alkynoic fatty acids, zebrafish larvae were used to evaluate the in vivo toxicity of 2-TDA and its analogs. nih.gov The maximum tolerated concentrations (MTCs) were determined for these compounds. nih.gov

Research Findings and Data

Comparative Activity of 2-Alkynoic Fatty Acids

Studies comparing the biological activities of various 2-alkynoic fatty acids have revealed important structure-activity relationships, particularly concerning the length of the carbon chain and the position of the triple bond.

Key Structural Features for Bioactivity

Research has identified critical structural features for the bioactivity of 2-alkynoic fatty acids:

Data Table 1: Comparative Antiprotozoal Activity of 2-Alkynoic Fatty Acids against Leishmania donovani DNA Topoisomerase IB

| Compound Name | Carbon Chain Length | EC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-Octadecynoic acid (2-ODA) | C18 | 5.3 | researchgate.netnih.gov |

| 2-Hexadecynoic acid (2-HDA) | C16 | 28 | researchgate.netnih.gov |

| This compound (2-TDA) | C14 | 68 | researchgate.netnih.gov |

Note: EC₅₀ values are approximate and may vary slightly between studies.

Data Table 2: Comparative Conjugation Inhibitory Activity (COIN) of 2-Alkynoic Fatty Acids

| Compound Name | Carbon Chain Length | Relative COIN Potency | Reference |

|---|---|---|---|

| 2-Hexadecynoic acid (2-HDA) | C16 | Optimal | nih.govcsic.es |

| 2-Octadecynoic acid (2-ODA) | C18 | High | nih.govcsic.es |

| This compound (2-TDA) | C14 | Moderate | nih.govcsic.es |

| 2-Icosynoic acid (2-ICA) | C20 | Moderate | nih.govcsic.es |

| 2-Dodecynoic acid (2-DDA) | C12 | Low | nih.govcsic.es |

Conclusion

2-Tetradecynoic acid represents a synthetically accessible compound within the broader class of 2-alkynoic fatty acids, which exhibit a compelling range of biological activities. The strategic placement of a triple bond at the C-2 position, coupled with specific chain lengths, confers significant antimicrobial, antiprotozoal, and enzyme-inhibitory properties. Research into these compounds continues to uncover their potential as novel therapeutic agents, particularly in combating drug-resistant pathogens and exploring new avenues in medicinal chemistry. Further investigation into the precise mechanisms of action and structure-activity relationships will undoubtedly pave the way for future applications.

Structure Activity Relationship Sar Studies of 2 Alkynoic Fatty Acids

Impact of Alkyl Chain Length on Biological Potency

The length of the alkyl chain is a primary factor influencing the biological activity of 2-alkynoic fatty acids. Studies have consistently demonstrated that variations in chain length lead to differential potency across various biological targets and assays.

Comparative studies involving 2-tetradecynoic acid (2-TDA, C14), 2-hexadecynoic acid (2-HDA, C16), and 2-octadecynoic acid (2-ODA, C18) reveal distinct trends in their biological potency. For many activities, longer chain lengths exhibit greater efficacy.

For instance, in the inhibition of Leishmania donovani DNA topoisomerase IB (LdTopIB), a key target in antileishmanial drug discovery, the potency clearly correlates with chain length. 2-Octadecynoic acid (C18) is the most potent inhibitor, followed by 2-hexadecynoic acid (C16), with this compound (C14) showing significantly reduced activity. The reported EC50 values for LdTopIB inhibition illustrate this trend: 2-ODA (5.0-5.3 μM), 2-HDA (28-28.7 μM), and 2-TDA (68 μM). researchgate.netwilliams.edunih.gov This pattern of longer chains being more potent is also observed in general antiprotozoal activity, where the trend is consistently 2-ODA > 2-HDA > 2-TDA. researchgate.netwilliams.edunih.gov

Similarly, in antimycobacterial studies against Mycobacterium smegmatis, a relationship between chain length and activity was established, indicating that activity decreases with shorter chains, with the order of potency being C18 > C16 > C19 > C14. nih.gov

In the context of inhibiting bacterial conjugation (COIN activity), the optimal chain length appears to be C16, with 2-hexadecynoic acid demonstrating higher potency than 2-octadecynoic acid and this compound. The trend observed was 2-HDA (16 C) > 2-ODA (18 C) > 2-TDA (14 C). asm.org

Furthermore, studies on antimalarial activity against Plasmodium falciparum also support the preference for longer chains, with 2-ODA (C18) showing superior activity compared to 2-HDA (C16), which in turn was more effective than 2-TDA (C14). nih.gov

These findings underscore that while this compound possesses biological activity, its potency is generally lower than its longer-chain counterparts, 2-hexadecynoic acid and 2-octadecynoic acid, across various biological systems.

Table 1: Comparative Potency of 2-Alkynoic Fatty Acids Against Leishmania donovani DNA Topoisomerase IB (LdTopIB)

| Compound | Chain Length | EC50 (μM) | Citation(s) |

|---|---|---|---|

| 2-Octadecynoic acid (2-ODA) | C18 | 5.0 - 5.3 ± 0.7 | researchgate.netwilliams.edunih.gov |

| 2-Hexadecynoic acid (2-HDA) | C16 | 28 - 28.7 ± 1.3 | researchgate.netwilliams.edunih.gov |

Table 2: Influence of Chain Length on Biological Activity of 2-Alkynoic Fatty Acids (General Trends)

| Activity Type | Trend (Longer Chain to Shorter Chain) | Key Compounds Compared | Citation(s) |

|---|---|---|---|

| LdTopIB Inhibition | C18 > C16 > C14 | 2-ODA > 2-HDA > 2-TDA | researchgate.netwilliams.edunih.gov |

| General Antiprotozoal Activity | C18 > C16 > C14 | 2-ODA > 2-HDA > 2-TDA | researchgate.netwilliams.edunih.gov |

| Antimycobacterial Activity (M.smeg.) | C18 > C16 > C14 | C18 > C16 > C14 | nih.gov |

| Conjugation Inhibition (COIN) | C16 > C18 > C14 | 2-HDA > 2-ODA > 2-TDA | asm.org |

Influence of Triple Bond Position on Activity

The position of the triple bond within the fatty acid chain is a critical determinant of biological activity. For 2-alkynoic fatty acids, the presence of the triple bond at the C-2 position, adjacent to the carboxylic acid group, is often essential for their observed effects. Studies have shown that shifting the triple bond away from the carboxylic acid group significantly reduces antimycobacterial activity. nih.gov Research on hexadecynoic acid isomers has highlighted that the triple bond at C-2 is pivotal for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Conversely, the farther the triple bond is located from the carbonyl group, the lower its bactericidal potency against gram-positive bacteria. researchgate.net

While this compound inherently possesses the triple bond at the C-2 position, this structural feature is understood to be a key contributor to its biological interactions. SAR studies on related compounds indicate that modifications or alternative positioning of unsaturation can lead to decreased or abolished activity, reinforcing the importance of the C-2 alkyne for the observed bioactivity of 2-alkynoic fatty acids. nih.gov

Role of Functional Groups and Molecular Modifications on Biological Interactions

The carboxylic acid group (-COOH) is indispensable for the biological activity of 2-alkynoic fatty acids, particularly for their role as conjugation inhibitors (COINs). nih.govnih.govtutorchase.com This functional group is considered essential for the observed antibacterial properties. nih.gov

The triple bond at the C-2 position is another crucial element. Its presence is directly linked to antibacterial activity, nih.gov and it significantly influences fungicidal properties. mdpi.com The specific placement at C-2 is recognized as a key feature contributing to the efficacy of this class of compounds.

The long aliphatic chain , which in this compound comprises 14 carbon atoms, is also a vital component. nih.gov As detailed in section 6.1.1, the length of this chain is a primary determinant of biological potency, with longer chains generally conferring higher activity.

While extensive studies on specific molecular modifications of this compound are limited in the provided literature, general observations from related 2-alkynoic fatty acids offer insights. For example, substituting the carboxylic group leads to inactive or less active derivatives. nih.gov Furthermore, the introduction of a second triple bond in diynoic acids can modulate activity; while 2,6-hexadecadiynoic acid retained conjugation inhibitory activity, 2,9-hexadecadiynoic acid did not, suggesting that the position of additional unsaturation is significant. nih.gov Studies involving α-methoxylated derivatives of tetradecynoic acid and other alkynoic fatty acids have indicated that such modifications can enhance inhibitory capacity against enzymes like LdTopIB, suggesting that strategic functionalization can further influence SAR. nih.govresearchgate.net

Compound List:

this compound (2-TDA)

2-Hexadecynoic acid (2-HDA)

2-Octadecynoic acid (2-ODA)

2-Icosynoic acid (2-ICA)

2-Dodecynoic acid (2-DDA)

2,6-Hexadecadiynoic acid (2,6-HDA)

2,9-Hexadecadiynoic acid (2,9-HDA)

Palmitic acid (PA)

5-Hexadecynoic acid (5-HDA)

6-Hexadecynoic acid (6-HDA)

9-Hexadecynoic acid (9-HDA)

2-methoxy-6-tetradecynoic acid

Computational and Theoretical Investigations of 2 Tetradecynoic Acid

Molecular Modeling and Docking Studies to Elucidate Enzyme Binding Mechanisms

Molecular modeling and docking studies are crucial for understanding how molecules like 2-tetradecynoic acid interact with biological targets, particularly enzymes. These computational techniques predict the binding affinity and orientation of a ligand within an enzyme's active site, providing insights into potential mechanisms of action.

Research has explored the binding of various 2-alkynoic fatty acids (2-AFAs), including this compound (2-TDA), to enzymes such as Plasmodium falciparum fatty acid synthase II (PfFAS-II) enzymes like PfFabZ and PfFabG nih.govcore.ac.uknih.gov. These studies typically involve constructing 3D structures of the molecules, optimizing their conformations, and then docking them into the known binding pockets of target enzymes using software like GOLD or Autodock nih.govcore.ac.uknih.gov.

For instance, docking studies have shown that 2-TDA, along with other 2-AFAs like 2-octadecynoic acid (2-ODA) and 2-hexadecynoic acid (2-HDA), can adopt extended conformations within the PfFabZ binding site. Non-polar interactions, particularly van der Waals forces between the alkyl tails of these fatty acids and amino acid residues in the binding cavity, play a significant role in orienting the inhibitors core.ac.uk. Specific interactions, such as hydrogen bonds formed by the carboxylic acid group with residues like Arg233 and Asn188, have also been identified as critical for binding nih.gov. These studies aim to explain the differential inhibitory potencies observed among these fatty acids, often finding that longer chain lengths (like 2-ODA) or specific structural features lead to stronger binding and thus higher inhibitory activity nih.govnih.govresearchgate.net.

Conformational Analysis and Binding Site Characterization (e.g., Bent Conformation)

Understanding the conformational flexibility of this compound is essential, as its shape and how it fits into binding sites dictate its biological activity. Conformational analysis, often coupled with molecular dynamics simulations, explores the various spatial arrangements a molecule can adopt.

Pharmacophore Modeling and In Silico Screening Approaches

Pharmacophore modeling and in silico screening are powerful computational tools used in drug discovery to identify potential drug candidates or to understand structure-activity relationships (SAR). A pharmacophore model represents the essential 3D arrangement of chemical features (like hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

This compound has been included in studies utilizing these approaches. For instance, it was part of a series of 2-alkynoic fatty acids investigated for their inhibitory activity against Leishmania donovani DNA topoisomerase IB (LdTopIB) researchgate.netresearchgate.net. In such studies, pharmacophore models are devised based on active and inactive compounds to predict binding interactions researchgate.netnih.govmdpi.com. These models can then be used as queries to screen large chemical libraries, including databases of known compounds, to identify molecules with similar spatial arrangements of features and thus potential activity nih.govwikipedia.orge3s-conferences.orgnih.govscielo.br.

While specific pharmacophore models generated from this compound are not extensively detailed in the provided snippets, it has been used as a compound within screening sets. For example, 13-tetradecynoic acid (an isomer) was included in a virtual screening study of plant compounds against various receptors nih.gov. Furthermore, this compound has been identified as a compound present in certain plant extracts, prompting its inclusion in broader in silico analyses for potential bioactivities mdpi.commdpi.commdpi.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide detailed insights into the electronic structure, molecular orbitals, charge distribution, and reactivity of chemical compounds. These calculations are fundamental to understanding how molecules behave at an electronic level.

While direct quantum chemical calculations specifically for this compound are not extensively detailed in the provided search results, the methodologies are applied to similar molecules and are generally used to predict properties like electron distribution, bond strengths, and reactivity. For instance, DFT calculations are commonly used to analyze the electronic structure of organic molecules, including predicting parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moments, and charge densities science.govaps.org. These parameters are critical for understanding a molecule's potential for chemical reactions, intermolecular interactions, and its behavior in biological systems.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biological Targets and Pathways

Further research is needed to comprehensively map the biological targets and pathways influenced by 2-tetradecynoic acid. While studies have indicated potential roles in cellular signaling and metabolism ontosight.ai, the specific molecular mechanisms remain largely uncharacterized. Future investigations could employ advanced proteomic and metabolomic approaches to identify proteins and metabolic intermediates that are directly modulated by this compound. Understanding its interactions with enzymes involved in fatty acid metabolism, such as fatty acid synthases or desaturases, could reveal novel therapeutic targets for metabolic disorders or infectious diseases nih.govresearchgate.net. For instance, related alkynoic fatty acids have shown inhibitory effects on crucial enzymes like Leishmania donovani DNA topoisomerase IB researchgate.net, suggesting that this compound might also possess specific enzymatic targets yet to be fully identified.

Development of Novel Mechanistic Probes Based on this compound Scaffolds

The alkyne functionality within this compound makes it an attractive scaffold for developing chemical biology probes. These probes can be designed to track the compound's localization within cells, monitor its metabolic fate, or identify its binding partners through bioorthogonal reactions like click chemistry biorxiv.orgjove.comnih.gov. For example, alkynyl fatty acid analogs, such as 13-tetradecynoic acid (a structural isomer), have been used as myristic acid analogs to identify myristoylated proteins in Plasmodium falciparum jove.comnih.gov. Similarly, derivatives of this compound could be synthesized with clickable tags or fluorescent labels to visualize its incorporation into cellular components or its interaction with specific biomolecules, thereby serving as tools to dissect complex biological processes.

Exploration of Synergistic Interactions with Other Bioactive Compounds

Investigating the synergistic effects of this compound in combination with existing therapeutic agents or other bioactive compounds presents a significant translational opportunity. Synergistic interactions, where the combined effect is greater than the sum of individual effects (1+1 > 2), can enhance efficacy, reduce required dosages, and potentially overcome drug resistance frontiersin.orgmdpi.comresearchgate.net. For instance, related compounds have shown synergistic antibacterial activity when combined with traditional antibiotics . Future studies could systematically screen combinations of this compound with various classes of drugs, using methodologies like isobologram analysis or the Chou-Talalay method to quantify synergistic, additive, or antagonistic effects frontiersin.orgresearchgate.net. This approach could lead to the development of novel combination therapies for infectious diseases, cancer, or inflammatory conditions.

Advances in Synthetic Routes for Stereo- and Regioselective Synthesis

While basic synthesis routes for this compound exist, advancements in stereo- and regioselective synthesis could unlock new applications. Precise control over the position and stereochemistry of the triple bond, or the introduction of specific functional groups, can significantly alter a compound's biological activity and its utility as a probe or therapeutic agent researchgate.net. Developing more efficient, scalable, and stereoselective synthetic methodologies would facilitate the production of tailored derivatives for specific research questions or drug development programs. Research into base-mediated reactions, for example, has shown the potential for isomerizing and dimerizing alkynoic acids, indicating pathways for structural diversification researchgate.net.

Application in Chemical Biology Tools for Protein Lipidation and Cellular Signaling Research

This compound, as an alkynyl fatty acid, holds promise for use in chemical biology tools aimed at studying protein lipidation and cellular signaling. Protein lipidation, such as myristoylation and palmitoylation, is crucial for protein localization, membrane association, and signal transduction creative-proteomics.comnih.govresearchgate.net. The alkyne group allows for the incorporation of these fatty acid analogs into proteins via bioorthogonal chemistry, enabling the study of these modifications. For example, alkynyl myristic acid analogs have been used to identify myristoylated proteins jove.comnih.govresearchgate.net. Derivatives of this compound could similarly be employed to investigate specific lipidation events, track lipid-modified proteins, or probe the enzymes responsible for these modifications, thereby advancing our understanding of cellular signaling pathways and their dysregulation in disease.

Q & A

Q. What experimental designs are optimal for investigating this compound’s role in lipid metabolism modulation?

- Methodological Answer : Combine isotopic tracing (e.g., ¹³C-labeled substrates) with transcriptomic profiling (RNA-seq) in hepatocyte models. Pair this with CRISPR/Cas9 knockout of fatty acid transporters (e.g., CD36) to dissect mechanism-specific effects. Validate findings using murine models with controlled dietary lipid intake .

Q. How can secondary data analysis enhance understanding of this compound’s pharmacokinetic properties?

- Methodological Answer : Curate existing pharmacokinetic datasets from public repositories (e.g., ChEMBL, PubChem) and apply physiologically based pharmacokinetic (PBPK) modeling. Use tools like GastroPlus to simulate absorption/distribution patterns and identify gaps (e.g., tissue-specific clearance rates) for targeted in vivo validation .

Q. What strategies mitigate batch-to-batch variability in this compound bioactivity assays?

- Methodological Answer : Implement quality control (QC) protocols, including reference standard calibration in each assay plate. Use orthogonal assays (e.g., enzymatic activity + cellular viability) to cross-verify results. Apply machine learning (e.g., random forest regression) to identify critical physicochemical parameters (e.g., solubility, logP) influencing variability .

Data Interpretation and Reporting

Q. How should researchers address non-reproducible results in studies involving this compound?

- Methodological Answer : Document raw data and metadata (e.g., instrument settings, reagent lot numbers) in FAIR-compliant repositories. Perform robustness testing by varying one experimental parameter at a time (e.g., incubation temperature, solvent composition). Publish negative results in dedicated journals to reduce publication bias .

Q. What statistical approaches are recommended for analyzing clustered data in this compound toxicity studies?

- Methodological Answer : Use hierarchical linear modeling (HLM) to account for nested data structures (e.g., repeated measurements across cell batches). Apply false discovery rate (FDR) correction for high-throughput toxicity endpoints (e.g., ROS generation, apoptosis markers) to minimize Type I errors .

Ethical and Compliance Considerations

Q. How can researchers ensure ethical rigor when using this compound in animal studies?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Conduct power analyses to justify sample sizes and minimize animal use. Include sham-treated controls and blinded outcome assessments to reduce bias. Obtain approval from institutional animal care committees (IACUC) prior to initiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products